molecular formula C12H24N2 B13241309 N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine

N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine

Cat. No.: B13241309
M. Wt: 196.33 g/mol
InChI Key: BPHNPXBUMZUJLG-UHFFFAOYSA-N
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Description

N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine is a chemical compound of interest in medicinal chemistry and pharmacological research, featuring a molecular structure that combines a piperidine ring with a cyclopentylamine unit through an ethylenediamine-like linker. Piperidine rings are among the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The piperidine moiety is a privileged structure in drug discovery, frequently found in compounds targeting the central nervous system, metabolic diseases, and cancer . The specific molecular architecture of this compound, characterized by its basic amine centers and a cyclopentane ring, suggests potential as a versatile building block or intermediate. Researchers can utilize this structure for developing novel ligands for G-protein coupled receptors (GPCRs) or as a scaffold for creating potential enzyme inhibitors. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and conduct all appropriate risk assessments prior to use.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)cyclopentanamine

InChI

InChI=1S/C12H24N2/c1-4-9-14(10-5-1)11-8-13-12-6-2-3-7-12/h12-13H,1-11H2

InChI Key

BPHNPXBUMZUJLG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2CCCC2

Origin of Product

United States

Preparation Methods

Reductive Amination

This method involves reacting cyclopentanone with 2-(piperidin-1-yl)ethylamine in the presence of a reducing agent:

  • Reagents : Cyclopentanone, 2-(piperidin-1-yl)ethylamine, sodium cyanoborohydride (NaBH3CN), methanol.
  • Procedure :
    • Combine cyclopentanone and 2-(piperidin-1-yl)ethylamine in methanol.
    • Add NaBH3CN gradually at 0–5°C.
    • Stir at room temperature for 12–24 hours.
    • Concentrate under reduced pressure and purify via column chromatography.
  • Yield : ~60–75% (estimated based on analogous reductive aminations).

Nucleophilic Substitution

A two-step alkylation strategy using cyclopentanamine and 1-(2-chloroethyl)piperidine:

  • Step 1 : Synthesis of 1-(2-chloroethyl)piperidine
    • React piperidine with 1,2-dichloroethane in the presence of K2CO3 in acetonitrile at 80°C.
  • Step 2 : Alkylation of Cyclopentanamine
    • Reagents : Cyclopentanamine, 1-(2-chloroethyl)piperidine, K2CO3, DMF.
    • Procedure :
      • Mix cyclopentanamine and 1-(2-chloroethyl)piperidine in DMF.
      • Add K2CO3 and reflux at 100°C for 8–12 hours.
      • Extract with ethyl acetate, wash with brine, and purify via distillation.
    • Yield : ~50–65%.

Hydrogenation of Imine Precursors

Adapted from methods for 2-methylpyrrolidine synthesis:

  • Reagents : Cyclopentylideneethyl-piperidine (imine precursor), H2 gas, Pt/C catalyst, ethanol/methanol solvent.
  • Procedure :
    • Dissolve the imine precursor in a 2:1 ethanol/methanol mixture.
    • Add 5% Pt/C and hydrogenate under H2 atmosphere (3–5 bar) at ambient temperature.
    • Filter the catalyst and concentrate the solution.
    • Isolate the product via crystallization or distillation.
  • Advantages : High selectivity, minimal byproducts.

Comparison of Methods

Method Advantages Limitations
Reductive Amination High atom economy, mild conditions Requires toxic cyanoborohydride
Nucleophilic Substitution Scalable, uses common reagents Low yield due to competing reactions
Hydrogenation Environmentally friendly, high purity Requires specialized equipment (H2 gas)

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

Scientific Research Applications

N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compound 5a (2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine)

  • Core Structure: Bicyclo[2.2.1]heptane (norcamphor) with a phenyl group and piperidinylethyl side chain.
  • Molecular Weight : ~316.45 g/mol.
  • Activity : High NMDA receptor affinity (IC₅₀ ~1 µM), comparable to memantine. In vivo neuroprotection against electroshock-induced damage in rodents .
  • Toxicity : Concentration-dependent cytotoxicity in MDCK and N2a cells at >100 µM, similar to memantine .

Comparison :

  • Functional Impact : The absence of a phenyl group may lower receptor specificity but improve metabolic stability.

3-(Bis(4-fluorophenyl)methoxy)-8-(2-(piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane Oxalate (10c)

  • Core Structure : Azabicyclo[3.2.1]octane with fluorophenyl and piperidinylethyl groups.
  • Molecular Weight : ~544.54 g/mol (free base).
  • Activity : Part of dopamine/serotonin reuptake inhibitor studies; structural confirmation via NMR and GC-MS .

Comparison :

  • Key Difference : The azabicyclooctane core may confer higher conformational rigidity compared to cyclopentane, affecting target binding kinetics.

Antimicrobial and Antifungal Agents with Piperidinylethyl Moieties

2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (6a,b)

  • Core Structure: Thiopyrimidinone with piperidinylethyl side chain.
  • Activity : Moderate antifungal activity against Candida albicans (MIC ~25 µg/mL) and antibacterial effects against Bacillus subtilis .

Comparison :

  • Functional Insight : The piperidinylethyl group enhances solubility and membrane interaction, critical for antimicrobial activity.

Phospholipase D (PLD) Inhibitors

Halopemide (HLP)

  • Structure : Benzamide linked to piperidine via an ethyl chain.
  • Activity : PLD inhibitor (IC₅₀ ~50 nM); used in lipid signaling studies .

Comparison :

  • Structural Contrast : The aromatic benzamide group in HLP increases molecular weight (~438.91 g/mol) and logP (~4.2), reducing BBB penetration compared to N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine.

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups Primary Activity Toxicity (IC₅₀/Cytotoxicity)
This compound Cyclopentane 194.32 Piperidinylethyl NMDA receptor modulation* Not reported
Compound 5a Bicyclo[2.2.1]heptane 316.45 Piperidinylethyl, Phenyl NMDA antagonist (IC₅₀ ~1 µM) >100 µM (MDCK/N2a cells)
10c Azabicyclo[3.2.1]octane 544.54 Piperidinylethyl, Fluorophenyl Dopamine/Serotonin modulation Not reported
6a Thiopyrimidinone ~280.38 Piperidinylethyl Antifungal (MIC ~25 µg/mL) Not reported
Halopemide (HLP) Benzamide 438.91 Piperidinylethyl, Chloro PLD inhibition (IC₅₀ ~50 nM) Not reported

*Inferred from structural analogs.

Key Research Findings

Piperidinylethyl Side Chain : Common in NMDA antagonists (e.g., Compound 5a) and antimicrobial agents (e.g., 6a), this group enhances solubility and target engagement .

Cyclopentane vs. Bicyclic Cores : Cyclopentane derivatives may offer better BBB penetration due to reduced steric bulk compared to bicycloheptane or azabicyclooctane systems .

Toxicity Profile : Piperidinylethyl compounds generally show low cytotoxicity at therapeutic doses (<100 µM), making them viable for CNS applications .

Biological Activity

N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, and anticancer effects, backed by recent research findings and data.

Antioxidant Activity

Research indicates that piperidine derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds containing piperidine can inhibit lipid peroxidation and scavenge free radicals effectively. In assays such as DPPH and ABTS, derivatives of piperidine demonstrated notable antioxidant activity due to their ability to donate electrons and neutralize reactive oxygen species (ROS) .

Table 1: Antioxidant Activity of Piperidine Derivatives

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound7825
Phenylcyclidine (PCP)8220
PCP18518

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that piperidine derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Anticancer Activity

In a study conducted on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, this compound exhibited an IC50 value of approximately 15 µM for MDA-MB-231 cells, indicating potent antiproliferative effects .

Table 3: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
MDA-MB-23115
A54920
HepG225

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